molecular formula C21H17BrClNO B2530874 2-(4-bromophenyl)-1-(3-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1024227-65-3

2-(4-bromophenyl)-1-(3-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2530874
CAS No.: 1024227-65-3
M. Wt: 414.73
InChI Key: VAAIORSBFRYHDW-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-(3-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, along with a methyl group on the tetrahydroindole core. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Scientific Research Applications

2-(4-bromophenyl)-1-(3-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific activity and target. Compounds with similar structures have been found to have various biological activities .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and activities. It could be of interest in medicinal chemistry, materials science, or synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-(3-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of Substituents: The bromine and chlorine substituents can be introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be performed using chlorine gas or sulfuryl chloride.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-(3-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenyl)-1-(3-chlorophenyl)-1H-indole: Lacks the tetrahydro and methyl groups.

    2-(4-bromophenyl)-1-(3-chlorophenyl)-6-methyl-1H-indole: Lacks the tetrahydro group.

    2-(4-bromophenyl)-1-(3-chlorophenyl)-4,5,6,7-tetrahydro-1H-indole: Lacks the methyl group.

Uniqueness

2-(4-bromophenyl)-1-(3-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to the presence of both bromine and chlorine substituents, along with the methyl group on the tetrahydroindole core. This specific combination of substituents and structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(3-chlorophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrClNO/c1-13-9-20-18(21(25)10-13)12-19(14-5-7-15(22)8-6-14)24(20)17-4-2-3-16(23)11-17/h2-8,11-13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAIORSBFRYHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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